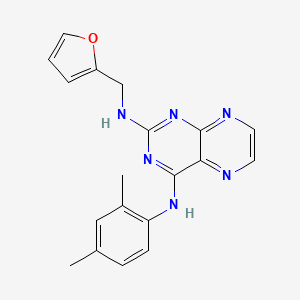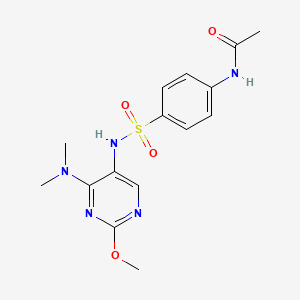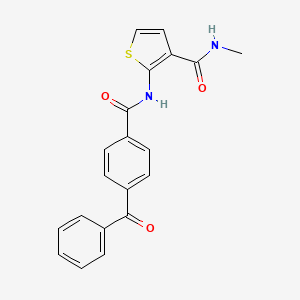
2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolism and Disposition Studies
Research on similar compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), explores their metabolism and disposition in humans. SB-649868, studied for its potential in treating insomnia, highlights the importance of understanding the metabolic pathways, elimination methods, and half-life of therapeutic compounds in clinical pharmacology. Such studies provide essential data for determining safe and effective drug dosages and predicting potential interactions with other medications (Renzulli et al., 2011).
Dermatological Applications
The application of similar compounds in dermatology can be inferred from the study on p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL) for treating skin diseases. This demonstrates the potential for utilizing similar chemical structures in creating treatments for conditions like herpes simplex and aphthae, with observed benefits including rapid symptom relief and reduced disease duration (Wąsik et al., 1983).
Diagnostic Imaging
Compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have been explored for their potential in diagnostic imaging, specifically in visualizing primary breast tumors. The selective binding of such compounds to sigma receptors, which are overexpressed in breast cancer cells, underscores the potential of structurally related compounds in oncological research and their role in developing non-invasive diagnostic tools (Caveliers et al., 2002).
Endocrine Disruption Studies
Investigations into benzophenones, used as UV filters or absorbers, and their ability to cross the placental barrier, as seen in studies on benzophenone-1 (BP-1), benzophenone-3 (BP-3), and others, raise significant concerns about endocrine disruption and fetal exposure. Research in this domain emphasizes the necessity of evaluating the toxicokinetic profiles and potential health impacts of chemical compounds on human development (Krause et al., 2018).
Environmental Exposure and Health Risks
The detection of benzophenone-type UV filters in human samples, including urine and placental tissue, highlights the widespread human exposure to these chemicals due to their use in consumer products. This research area focuses on assessing exposure levels, understanding the sources of exposure, and evaluating the potential health risks associated with these compounds. Studies have found various benzophenones in environmental and biological samples, underscoring the importance of monitoring and regulating the use of potentially harmful chemicals (Valle-Sistac et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-21-19(25)16-11-12-26-20(16)22-18(24)15-9-7-14(8-10-15)17(23)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMCVRRVJZBYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

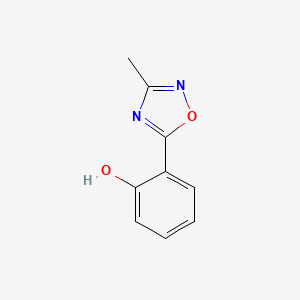
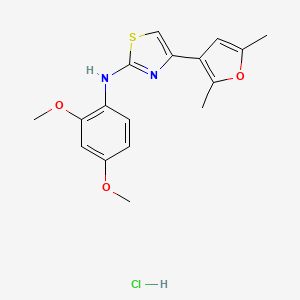
![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2904539.png)

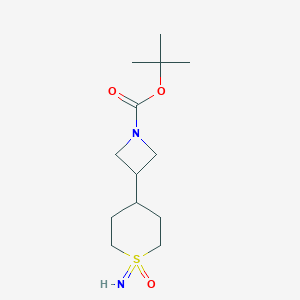
methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)
![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2904549.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride](/img/structure/B2904550.png)
